
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyl groups
准备方法
The synthesis of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluoroaniline, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted pyridines and amines.
科学研究应用
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds include 2-chloro-4-fluoroaniline and 2-chloro-4-fluoroanisole. Compared to these compounds, 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has a more complex structure, which can result in unique chemical properties and applications. The presence of additional substituents on the pyridine ring can enhance its reactivity and specificity in various chemical reactions .
属性
CAS 编号 |
825643-61-6 |
|---|---|
分子式 |
C12H9Cl2FN2 |
分子量 |
271.11 g/mol |
IUPAC 名称 |
6-chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H9Cl2FN2/c1-16-11-6-17-12(14)5-9(11)8-3-2-7(15)4-10(8)13/h2-6,16H,1H3 |
InChI 键 |
GSZOAVVEDCGTLA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CN=C(C=C1C2=C(C=C(C=C2)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


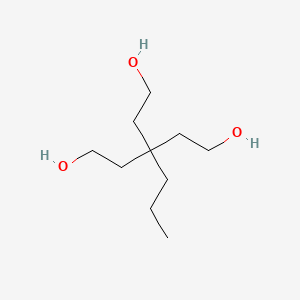
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)

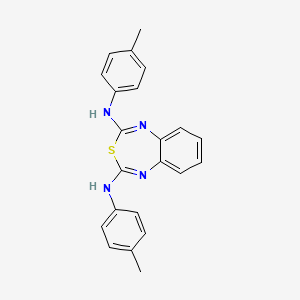
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)
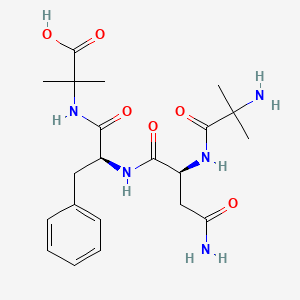
![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
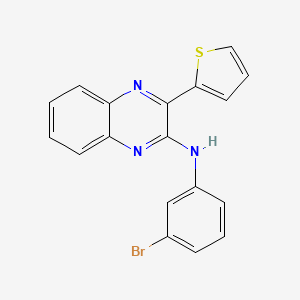
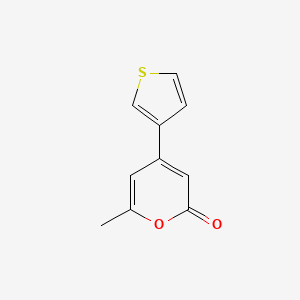
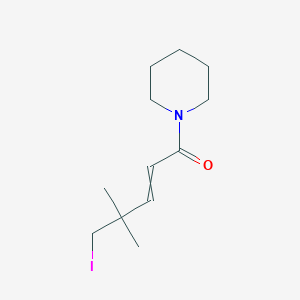
![Benzamide, N-[2-(2,6-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14212877.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
